molecular formula C16H26ClNO3 B2932390 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-51-8

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No. B2932390
CAS RN: 464877-51-8
M. Wt: 315.84
InChI Key: QKCDRXDBVGRXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to selectively block β2-adrenergic receptors and to investigate the physiological and biochemical effects of this blockade.

Mechanism of Action

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 works by selectively blocking β2-adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, β2-adrenergic receptors cause relaxation of smooth muscle, dilation of blood vessels, and an increase in heart rate and contractility. By blocking these receptors, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 inhibits these effects.
Biochemical and Physiological Effects:
1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In studies related to asthma and COPD, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to inhibit bronchodilation and to reduce airway responsiveness. In studies related to cardiovascular disease, 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 has been shown to reduce heart rate and contractility, and to decrease blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to investigate the specific effects of blocking these receptors without interfering with other signaling pathways. However, one limitation of using 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 is that it may have off-target effects at high concentrations or in certain tissues. Additionally, the effects of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 may vary depending on the species or model organism being used.

Future Directions

There are a number of potential future directions for research involving 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. Recent studies have suggested that these receptors may play a role in tumor growth and metastasis, and 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 could be used to investigate this further. Another area of interest is the development of new drugs that target β2-adrenergic receptors. By understanding the mechanisms of action of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 and other β2-adrenergic receptor antagonists, researchers may be able to design more effective and selective drugs for the treatment of respiratory and cardiovascular diseases.

Synthesis Methods

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 can be synthesized through a multistep process starting from 4-isopropylphenol. The first step involves the conversion of 4-isopropylphenol to 4-isopropylphenylacetone, followed by the conversion of 4-isopropylphenylacetone to 1-(4-isopropylphenoxy)-3-chloropropan-2-ol. The final step involves the conversion of 1-(4-isopropylphenoxy)-3-chloropropan-2-ol to 1-(4-isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride.

Scientific Research Applications

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride 118,551 is primarily used in scientific research to selectively block β2-adrenergic receptors and to investigate the physiological and biochemical effects of this blockade. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.

properties

IUPAC Name

1-morpholin-4-yl-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13(2)14-3-5-16(6-4-14)20-12-15(18)11-17-7-9-19-10-8-17;/h3-6,13,15,18H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDRXDBVGRXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride

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